molecular formula C24H44Cl4P2Pd B12305911 palladium (II)

palladium (II)

Cat. No.: B12305911
M. Wt: 642.8 g/mol
InChI Key: NEHOAVNRSNZPMJ-UHFFFAOYSA-L
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Description

Palladium(II) complexes exhibit coordination chemistry analogous to platinum(II), making them promising candidates in catalysis, materials science, and anticancer therapeutics . Their square-planar geometry facilitates ligand substitution and redox reactions, but their kinetic instability compared to platinum(II) often necessitates tailored ligand design to enhance stability and functionality . For instance, bulky ligands like 8-hydroxyquinoline in [Bis(1,8-quinolato)palladium(II)] (NH3) improve anticancer efficacy by reducing premature hydrolysis . Palladium(II) also demonstrates unique catalytic properties in cross-coupling reactions and carbonylation processes, driven by its intermediate reactivity between nickel(II) and platinum(II) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium (II) compounds can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of palladium (II) compounds often involves the reduction of palladium salts in the presence of stabilizing agents. For example, palladium (II) acetate can be prepared by reacting palladium chloride with acetic acid under controlled conditions .

Chemical Reactions Analysis

Reduction of Pd(II) to Pd(0)

The reduction of Pd(II) to Pd(0) is critical for catalytic cycles. Amine-assisted reduction is commonly used, where tertiary amines like TMG (1,1,3,3-tetramethylguanidine) facilitate the reduction of PdCl₂ or Pd(OAc)₂. For example:
PdCl2+2TMGPd(0)+OPPh3+2HCl\text{PdCl}_2 + 2\text{TMG} \rightarrow \text{Pd(0)} + \text{OPPh}_3 + 2\text{HCl}
This process is accelerated by bases (e.g., Cs₂CO₃, K₂CO₃) and solvents like DMF/HEP mixtures .

Pd(II) SourceBaseSolventReaction Temp (°C)Reduction Pathway
PdCl₂TMGDMF25Mechanism D
Pd(OAc)₂K₂CO₃DMF/HEP25Mechanism A

Catalytic Cross-Coupling Reactions

Palladium(II) complexes are central to cross-coupling reactions (e.g., Suzuki, Heck). Key steps include oxidative addition of aryl halides to Pd(0) and transmetallation with organometallic reagents. Hammett analysis reveals that electron-withdrawing substituents on acetylides accelerate transmetallation (σ = 0.48) .

Mechanism Example :

  • Oxidative Addition :
    Pd(0)+Ar–XPd(II)–Ar–X\text{Pd(0)} + \text{Ar–X} \rightarrow \text{Pd(II)–Ar–X}

  • Transmetallation :
    Pd(II)–Ar–X+RMgXPd(II)–Ar–R\text{Pd(II)–Ar–X} + \text{RMgX} \rightarrow \text{Pd(II)–Ar–R}

  • Reductive Elimination :
    Pd(II)–Ar–RAr–R+Pd(0)\text{Pd(II)–Ar–R} \rightarrow \text{Ar–R} + \text{Pd(0)}

Redox Chemistry: Pd(II) to Pd(IV)

In C–H activation reactions, Pd(II) undergoes oxidation to Pd(IV) intermediates. For example, methyl iodide oxidizes Pd(II) to Pd(IV), supported by X-ray crystallography . This redox chemistry enables bond-forming reactions, such as acetoxylation .

Kinetic and Equilibrium Studies

Kinetic data for Pd(II) complexes, such as cis-Pd(NH₃)₂Cl₂ , reveal rapid ligand substitution rates. Equilibrium constants for complexation with NH₃ and Cl⁻ have been extensively studied .

ComplexFormation Constant (log β)Rate Constant (k)
[Pd(NH₃)₄]²⁺16.2Fast substitution
[PdCl₄]²⁻15.3Slow substitution

Impurities and Reaction Conditions

Impurities in Pd(II) precursors (e.g., nitrites from Pd(OAc)₂ synthesis) can alter reaction outcomes. Pure Pd(OAc)₂ is critical for catalytic efficiency, as demonstrated in cyclopalladation reactions . Solvent choice and base strength significantly influence reduction efficiency (e.g., DMF/HEP mixtures enhance Pd(II) reduction) .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium (II) complexes serve as crucial catalysts in cross-coupling reactions, which are fundamental in organic synthesis. These reactions enable the formation of carbon-carbon bonds and are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

  • Sonogashira Coupling : Recent studies have demonstrated the use of palladium (II) complexes with mesoionic carbene ligands in the domino Sonogashira coupling/cyclization reactions. This method allows for the one-pot synthesis of bioactive heterocycles such as benzofuran and indole derivatives from 2-iodoarenes and alkynes, achieving moderate to good yields under open-air conditions .
  • Wacker Process : Palladium (II) is also employed in the Wacker process, where it catalyzes the aerobic oxidative coupling of ethylene and water to produce acetaldehyde. This reaction showcases the ability of palladium (II) to facilitate various nucleophilic additions to alkenes, resulting in significant synthetic utility for organic building blocks .
Reaction TypePalladium Complex UsedYield (%)Reference
SonogashiraPEPPSI complexesModerate to Good
Wacker ProcessPd(II) catalystHigh

1.2 Functionalization of Alkenes

Palladium (II) complexes have shown remarkable capabilities in the functionalization of alkenes. The nucleopalladation mechanism allows for various transformations, including C–O, C–N, and C–C bond formations.

  • Stereochemical Control : Advances in enantioselective palladium-catalyzed reactions have been made, allowing for controlled stereochemical outcomes during nucleopalladation. This has significant implications for synthesizing chiral molecules .

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that palladium (II) complexes exhibit potential anticancer properties. These complexes have been studied for their cytotoxic effects on various cancer cell lines.

  • In Vitro Studies : A mini-review highlighted the metabolic impacts of palladium (II) complexes, comparing their effects with cisplatin—a well-known anticancer drug. The studies emphasize the potential of mononuclear and binuclear palladium (II) complexes in inducing apoptosis in cancer cells .
Complex TypeCancer Cell Line TestedIC50 Value (μg/mL)Reference
MononuclearProstate Cancer0.125 - 64
BinuclearVariousNot specified

Materials Science

3.1 Separation Technologies

Palladium (II) compounds are also utilized in separation technologies, particularly for recovering palladium from base metal ions.

  • Chelating Resins : A study demonstrated that palladium (II) can be effectively separated from copper(II) and zinc(II) using melamine-formaldehyde-thiourea chelating resins. This method highlights the importance of palladium recovery processes in recycling and environmental applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Palladium(II) vs. Platinum(II) Complexes

Key Similarities and Differences:

Property Palladium(II) Complexes Platinum(II) Complexes (e.g., Cisplatin) References
Hydrolysis Rate ~10⁵ times faster Slower, enabling DNA adduct formation
Anticancer Activity Higher IC50 in resistant cell lines* Broad activity but limited by resistance
Stability Kinetically labile Thermodynamically stable
Ligand Design Impact Bulky ligands reduce reactivity Ligands modulate toxicity, not stability

*Example: NH3 (Pd(II)) shows lower IC50 values than cisplatin in HT-29 colorectal (2.1 μM vs. 4.5 μM) and cisplatin-resistant ovarian A2780 cells (3.8 μM vs. 18.2 μM) .

Mechanistic Insights:

  • Pd(II) complexes with nitrogen-containing polydentate ligands (e.g., polyamines) mimic Pt(II)'s DNA interaction but exhibit faster cellular uptake and ROS generation .
  • Trans-configuration Pd(II) chlorido complexes (e.g., trans-[PdCl₂(2-hmpy)₂]) show DNA-binding affinity comparable to Pt(II) but reduced systemic toxicity .

Palladium(II) vs. Nickel(II) and Other Transition Metals

Cytotoxicity Across Metal Centers:

Complex Type IC50 (μM) in K562 Cells Metal Center Ligand System
[Pd(O,S-cinnamate)₂] 12.3 ± 1.5 Pd(II) Cinnamate ester
[Pt(O,S-cinnamate)₂] 28.9 ± 2.1 Pt(II) Cinnamate ester
[Ni(O,S-cinnamate)₂] >100 Ni(II) Cinnamate ester
[Os(O,S-cinnamate)₂] 45.6 ± 3.8 Os(II) Cinnamate ester

Data adapted from .

  • Pd(II) complexes outperform Pt(II) and Os(II) in cytotoxicity, attributed to enhanced cellular uptake and ligand-mediated ROS generation.

Stability and Decomposition Behavior

Thermal Analysis of Bis(β-diketonato)-Pd(II) Complexes:

Compound Onset Temp. in N₂ (°C) Onset Temp. in O₂ (°C) Residue at 800°C
Pd(II)-β-diketonate 11 110 123 PdO (94% mass retention)
Analogous Pt(II) 130–140 140–150 PtO (negligible)

Data from .

  • Pd(II) complexes decompose at lower temperatures but form stable PdO residues, unlike Pt(II).

Selectivity in Detection and Recovery

  • Tropaeolin OO selectively binds Pd(II) over Pt(IV) in aqueous solutions (detection limit: 0.05 ppm), leveraging Pd(II)'s unique affinity for azo-dye ligands .

Biological Activity

Palladium (II) complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of palladium (II), focusing on its interactions with DNA, cytotoxicity against cancer cells, and antimicrobial properties.

Overview of Palladium (II) Complexes

Palladium (II) is a transition metal that forms various complexes with ligands, which can exhibit unique biological properties. The interest in these complexes arises from their potential as anticancer agents, particularly as alternatives to traditional platinum-based drugs like cisplatin.

DNA Interactions

One of the primary mechanisms through which palladium (II) exerts its biological activity is by interacting with DNA. Studies have demonstrated that palladium (II) complexes can bind to calf thymus DNA (CT-DNA), leading to alterations in the structure and function of the DNA molecule.

Mechanisms of Interaction

  • Binding Modes : Palladium (II) complexes typically bind to DNA through groove binding and intercalation. These interactions can disrupt the normal base pairing and stability of the DNA structure, potentially leading to cytotoxic effects in cancer cells .
  • Spectroscopic Studies : Techniques such as electronic absorption spectroscopy, viscosity measurements, and fluorescence spectroscopy have been employed to characterize these interactions. For instance, a study indicated that certain palladium complexes exhibited stronger binding affinities to DNA compared to their free ligands, suggesting enhanced anticancer potential .

Cytotoxicity Studies

The cytotoxic effects of palladium (II) complexes have been extensively studied against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : Palladium (II) complexes have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, demonstrating dose-dependent effects .
  • Mechanism of Action : Flow cytometry analyses indicated that palladium complexes could induce apoptosis in tumor cells by inhibiting anti-apoptotic proteins like Bcl-2 and promoting cell cycle arrest through increased expression of P21 .

Summary of Cytotoxic Effects

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23120Cell cycle arrest
CT2610Inhibition of Bcl-2

Antimicrobial Activity

In addition to anticancer properties, palladium (II) complexes also exhibit antimicrobial activity.

Evaluation Methods

The antimicrobial efficacy was assessed using microdilution methods to determine minimum inhibitory concentrations (MIC) against various bacterial strains.

Results

  • Palladium complexes showed selective activity against both Gram-positive and Gram-negative bacteria.
  • For example, one study reported an MIC of 0.3 mg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial properties .

Properties

Molecular Formula

C24H44Cl4P2Pd

Molecular Weight

642.8 g/mol

IUPAC Name

chloro(dicyclohexyl)phosphane;dichloropalladium

InChI

InChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2

InChI Key

NEHOAVNRSNZPMJ-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl

Origin of Product

United States

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